Bienvenue dans la boutique en ligne BenchChem!

4-[(Dimethylamino)methyl]benzonitrile

Organic Synthesis Pharmaceutical Intermediates Reduction Chemistry

4-[(Dimethylamino)methyl]benzonitrile (CAS 35525-86-1) is a benzonitrile derivative featuring a para-substituted dimethylaminomethyl group. With the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol , this compound is characterized by a nitrile functional group and a tertiary amine separated from the aromatic ring by a methylene spacer.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 35525-86-1
Cat. No. B188967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Dimethylamino)methyl]benzonitrile
CAS35525-86-1
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(C=C1)C#N
InChIInChI=1S/C10H12N2/c1-12(2)8-10-5-3-9(7-11)4-6-10/h3-6H,8H2,1-2H3
InChIKeyQCSOEUMGZOKXPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Dimethylamino)methyl]benzonitrile (CAS 35525-86-1): Chemical Identity and Baseline Characteristics


4-[(Dimethylamino)methyl]benzonitrile (CAS 35525-86-1) is a benzonitrile derivative featuring a para-substituted dimethylaminomethyl group. With the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol , this compound is characterized by a nitrile functional group and a tertiary amine separated from the aromatic ring by a methylene spacer. It is primarily utilized as a versatile synthetic intermediate and a fragment for crystallographic screening [1]. Physicochemical properties include a boiling point of 245.1 °C at 760 mmHg, a density of 1.02 g/cm³, and a calculated LogP (XLogP3) of approximately 1.5 .

Why 4-[(Dimethylamino)methyl]benzonitrile Cannot Be Interchanged with Common Analogs


Substituting 4-[(dimethylamino)methyl]benzonitrile with closely related analogs such as 4-(dimethylamino)benzonitrile (DMABN) or 4-(aminomethyl)benzonitrile can lead to significant deviations in experimental outcomes. The presence of the methylene spacer (-CH2-) between the aromatic ring and the dimethylamino group fundamentally alters the compound's electronic distribution, basicity, and steric profile compared to directly attached amino groups . Unlike DMABN, which is extensively studied for its twisted intramolecular charge transfer (TICT) and dual fluorescence, the methylene spacer in the target compound disrupts direct conjugation between the amine lone pair and the aromatic π-system, thereby eliminating the photophysical properties that define DMABN's utility. Consequently, generic substitution would invalidate any application reliant on the specific steric and electronic environment provided by the -CH2N(CH3)2 moiety .

Quantitative Differentiation of 4-[(Dimethylamino)methyl]benzonitrile Against Key Analogs


Synthetic Utility: High-Yield Reduction to Diamine Hydrochloride Salt

4-[(Dimethylamino)methyl]benzonitrile serves as a direct precursor to 1-(4-(aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride via borane reduction. In a documented synthetic protocol, the nitrile group is reduced to the corresponding primary amine using BH3·THF, followed by acid work-up to afford the hydrochloride salt in 92.6% isolated yield . This transformation is not applicable to 4-(dimethylamino)benzonitrile (DMABN), which lacks the nitrile functional group and therefore cannot undergo this specific reduction pathway. The high yield demonstrates the compound's robust reactivity under reductive conditions, enabling efficient access to diamines that are valuable as building blocks for pharmaceuticals targeting neurological and psychiatric conditions .

Organic Synthesis Pharmaceutical Intermediates Reduction Chemistry

Crystallographic Fragment Screening: Validated Binding in EPB41L3 FERM Domain

4-[(Dimethylamino)methyl]benzonitrile has been successfully utilized as a fragment in crystallographic screening campaigns, with its binding mode validated in the FERM domain of human EPB41L3 (PDB ID: 5RZM) [1]. The compound is designated with the three-letter code 'WHY' in the PDB chemical component dictionary, confirming its experimental use in structure determination. In contrast, the structurally similar 4-(dimethylamino)benzonitrile (DMABN) is not reported as a bound ligand in any PDB entry, likely due to its planar, conjugated structure that presents a different shape and electrostatic surface. The presence of the flexible methylene spacer in the target compound allows for conformational adaptation within protein binding sites, a feature not available to the rigid DMABN scaffold.

Structural Biology Fragment-Based Drug Discovery X-ray Crystallography

Physicochemical Profile: Lipophilicity and Polar Surface Area

Computational predictions indicate that 4-[(dimethylamino)methyl]benzonitrile possesses a topological polar surface area (TPSA) of 27.03 Ų and a consensus Log P of approximately 1.72 . In comparison, 4-(dimethylamino)benzonitrile (DMABN) has a TPSA of 27.03 Ų but a lower calculated XLogP3 of 1.3, while 4-(aminomethyl)benzonitrile exhibits a TPSA of 49.81 Ų and an XLogP3 of 0.77. The target compound's balanced lipophilicity, combined with a relatively low polar surface area, suggests favorable membrane permeability characteristics, positioning it as a more CNS-penetrant scaffold compared to its primary amine analog .

Medicinal Chemistry ADME Prediction Physicochemical Properties

Synthetic Purity and Quality Control: 97% Assured Purity with Batch-Specific Analytical Data

Commercial availability of 4-[(dimethylamino)methyl]benzonitrile is standardized at 97% purity, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided by reputable vendors . This level of analytical transparency and assured purity is critical for reproducible synthetic and biological experiments. While related analogs such as 4-(dimethylamino)benzonitrile are also commercially available, the target compound's specific combination of functional groups makes its procurement with validated purity essential for applications where trace impurities could interfere with sensitive assays, such as fragment screening or catalyst development.

Chemical Procurement Quality Assurance Analytical Chemistry

Optimal Application Scenarios for 4-[(Dimethylamino)methyl]benzonitrile in Research and Industrial Settings


Fragment-Based Drug Discovery by X-ray Crystallography

This compound is ideally suited for fragment screening campaigns targeting proteins with well-diffracting crystals. As demonstrated by its successful binding in the FERM domain of human EPB41L3 (PDB ID: 5RZM), the compound can serve as a validated starting point for structure-guided optimization. The presence of a flexible methylene linker allows the dimethylamino group to adopt conformations that maximize interactions with protein pockets, a feature that distinguishes it from more rigid, directly conjugated analogs like DMABN [1].

Synthesis of Diamine-Containing Pharmaceutical Intermediates

The compound's high-yield reduction to a diamine hydrochloride (92.6% yield) makes it a strategic intermediate for constructing molecules requiring a 1,4-disubstituted phenyl scaffold with both a primary amine and a tertiary amine [1]. This synthetic route is particularly relevant for medicinal chemistry programs targeting neurological disorders, where diamine motifs are prevalent in active pharmaceutical ingredients.

Physicochemical Optimization of CNS-Penetrant Candidates

With a calculated TPSA of 27.03 Ų and a consensus Log P of 1.72, this compound occupies a favorable region of CNS drug-like chemical space [1]. Medicinal chemists can utilize this scaffold to introduce additional substituents while maintaining predicted blood-brain barrier permeability. Compared to the more polar 4-(aminomethyl)benzonitrile (TPSA 49.81 Ų, XLogP3 0.77), the target compound offers a significantly improved lipophilic profile for CNS applications [1].

High-Reproducibility Chemical Biology Assays

For laboratories conducting sensitive biochemical or cell-based assays, the commercial availability of 4-[(dimethylamino)methyl]benzonitrile at 97% purity with comprehensive batch-specific analytical data (NMR, HPLC, GC) ensures minimal batch-to-batch variability [1]. This level of quality control is essential for experiments where trace impurities could confound results, such as in protein binding studies or high-content screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(Dimethylamino)methyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.